molecular formula C16H13IN2O2 B4933029 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione

3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B4933029
M. Wt: 392.19 g/mol
InChI Key: BYVIVRHKRSPYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has been widely studied for its potential use in scientific research. IPPI is a derivative of thalidomide, which was originally developed as a sedative but was later found to cause birth defects. IPPI is a more stable and less toxic derivative of thalidomide and has been found to have a range of potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to work by inhibiting the production of certain cytokines, which are proteins that play a role in inflammation and immune response. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in inflammation and immune response. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. In addition, this compound has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been found to have a range of potential applications in scientific research, particularly in the areas of cancer and inflammation. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of research is in the development of new drugs based on this compound. Researchers are currently exploring the use of this compound derivatives as potential treatments for a range of diseases, including cancer and autoimmune disorders. Another area of research is in the development of new methods for synthesizing this compound. Researchers are exploring new catalysts and reaction conditions that could make the synthesis of this compound more efficient and cost-effective. Finally, researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione can be synthesized by reacting 4-iodoaniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the treatment of cancer. This compound has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines. It has also been studied for its potential use in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVIVRHKRSPYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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